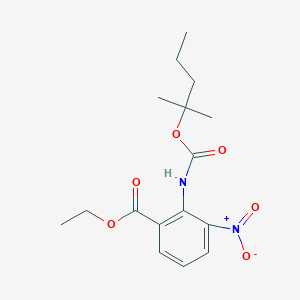![molecular formula C14H20BrN B13725244 [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a cyclobutylmethylmethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine typically involves several steps. One common method includes the bromination of phenyl ethyl compounds followed by the introduction of the cyclobutylmethylmethylamine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenyl ethyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, phenyl ethyl derivatives, and various substituted phenyl ethyl compounds, depending on the specific reagents and conditions used.
科学的研究の応用
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism by which [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s bromophenyl group can engage in halogen bonding, while the amine moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
Compared to similar compounds, [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine is unique due to its combination of a bromophenyl group with a cyclobutylmethylmethylamine moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H20BrN |
|---|---|
分子量 |
282.22 g/mol |
IUPAC名 |
2-(3-bromophenyl)-N-(cyclobutylmethyl)-N-methylethanamine |
InChI |
InChI=1S/C14H20BrN/c1-16(11-13-5-2-6-13)9-8-12-4-3-7-14(15)10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3 |
InChIキー |
AAVQGIYUVDGRKQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC(=CC=C1)Br)CC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


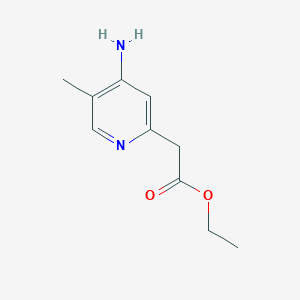
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
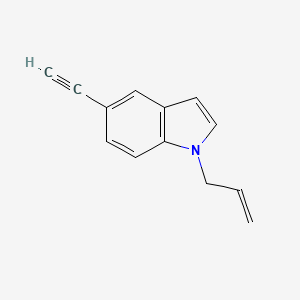
![7-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13725185.png)

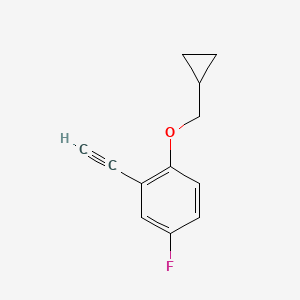
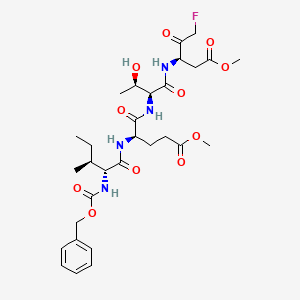

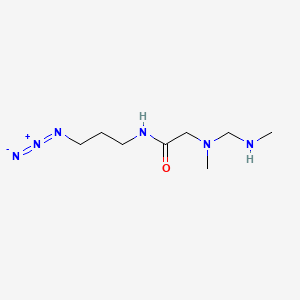
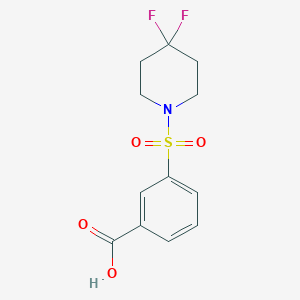

![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
